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Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+)

Electrochemiluminescence Bioanalytical Detection Ruthenium Complex Luminophores

RuBPS resolves the sensitivity-background trade-off in quantitative proteomics and ECL immunoassays. The tetra-anionic Ru(II) complex eliminates non-specific binding in SDS-PAGE, enabling background-free protein detection (2 ng LOD, ~500× dynamic range vs. silver stain) without destaining, and delivers 6× higher ECL intensity than Ru(bpy)₃²⁺. Fully compatible with downstream MALDI-TOF and nano-LC-FTICR mass spectrometry. Supplied with analytical certificates (HPLC, NMR) for batch-to-batch consistency.

Molecular Formula C18H11N2Na4O3RuS+5
Molecular Weight 528.4 g/mol
CAS No. 301206-84-8
Cat. No. B8192999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+)
CAS301206-84-8
Molecular FormulaC18H11N2Na4O3RuS+5
Molecular Weight528.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)[O-])N=C1.[Na+].[Na+].[Na+].[Na+].[Ru+2]
InChIInChI=1S/C18H12N2O3S.4Na.Ru/c21-24(22,23)14-6-3-12(4-7-14)15-9-11-20-18-16(15)8-5-13-2-1-10-19-17(13)18;;;;;/h1-11H,(H,21,22,23);;;;;/q;4*+1;+2/p-1
InChIKeyOSJVCLPEDWPHNS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuBPS Compound Overview and Procurement Characteristics


Tetrasodium 4-(1,10-phenanthrolin-4-yl)benzenesulfonate ruthenium(II), widely referred to as RuBPS (Ruthenium-tris(bathophenanthrolinedisulfonate) tetrasodium salt), is a homoleptic ruthenium(II) polypyridyl coordination complex bearing three 4,7-diphenyl-1,10-phenanthroline disulfonate (BPS) ligands [1]. With a molecular formula of C72H42N6Na4O18RuS6 and a molecular weight of 1664.55 g·mol⁻¹, it exists as a tetrasodium salt, rendering the anionic [Ru(BPS)₃]⁴⁻ complex highly water-soluble and negatively charged in aqueous solution [2]. The compound exhibits broad metal-to-ligand charge transfer (MLCT) absorption between 400–500 nm (λEx ~462 nm in H₂O) and bright red emission centered at approximately 605 nm, with a Stokes shift exceeding 100 nm and luminescence lifetimes in the microsecond range . As a sulfonated bathophenanthroline derivative, it combines the well-established photophysics of Ru(II) polypyridyl complexes with the distinct physicochemical properties conferred by six peripheral sulfonate groups—properties that directly govern its differential performance in electrochemiluminescence (ECL), chemiluminescence (CL), and protein staining applications relative to its closest analogs.

Why Common Ru(II) Complexes Cannot Substitute for RuBPS


Although RuBPS shares the Ru(II) polypyridyl core with the iconic tris(2,2′-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺) and tris(1,10-phenanthroline)ruthenium(II) (Ru(phen)₃²⁺), the six sulfonate groups on its three bathophenanthroline disulfonate ligands invert the net charge of the complex from dicationic (+2) to tetra-anionic (−4) [1]. This charge inversion fundamentally alters solubility, electrostatic interactions with biomolecules, and electrode surface behavior. In protein staining, the polyanionic nature of RuBPS minimizes non-specific electrostatic binding to negatively charged SDS–protein complexes, enabling background-free detection—a property that the cationic Ru(bpy)₃²⁺ cannot replicate [2]. In electrochemiluminescence, the sulfonated ligand framework shifts redox potentials and increases photoluminescence quantum yield relative to the parent Ru(bpy)₃²⁺, but simultaneously decreases the aqueous stability of the oxidized Ru(III) form, producing a larger blank signal that demands careful protocol optimization [1][3]. These divergent properties mean that Ru(bpy)₃²⁺ and Ru(phen)₃²⁺ are not functionally interchangeable with RuBPS, and selection between them must be driven by application-specific quantitative performance data rather than class-level assumptions.

Quantitative Performance Evidence Against Closest Analogs


ECL Signal Intensity with TPA Co-Reactant

In a direct head-to-head comparison under identical experimental conditions, Na₄[Ru(BPS)₃] (RuBPS) produced electrochemiluminescence intensities six times higher than those of [Ru(bpy)₃]²⁺, the benchmark ECL luminophore [1]. Measurement was performed in phosphate-buffered saline (0.1 M PBS, pH 7.4) containing 3 × 10⁻² M tripropylamine (TPA) as the oxidative-reduction co-reactant, using a platinum disk working electrode (Ø 3 mm) at a scan rate of 0.5 V/s with a photomultiplier tube bias of 750 V [1]. The ECL intensity enhancement is attributed to the sulfonated bathophenanthroline ligand framework, which increases the photoluminescence quantum yield of the Ru(II) center and alters the thermodynamics of the electrogenerated intermediates [1][2].

Electrochemiluminescence Bioanalytical Detection Ruthenium Complex Luminophores

Protein Detection Limit Comparison

In a controlled comparative study evaluating post-electrophoretic protein detection methods, laboratory-synthesized RuBPS demonstrated a protein detection limit of 2 ng, equivalent to both the Shevchenko silver stain protocol and the commercially available Sypro Ruby fluorescent stain [1]. The comparison was performed using molecular weight marker proteins separated by SDS-PAGE and imaged under standardized fluorescence scanning conditions [1]. Critically, RuBPS achieved this sensitivity while maintaining a dynamic range approximately 500 times broader than silver stain and comparable to Sypro Ruby [1].

Proteomics 2D Gel Electrophoresis Fluorescent Protein Staining

Linear Dynamic Range in Gel Densitometry

The linear dynamic range of RuBPS was quantitatively assessed against two benchmark protein detection methods. RuBPS exhibited a dynamic range comparable to that of Sypro Ruby and approximately 500 times broader than the dynamic range of the Shevchenko silver stain protocol [1]. This measurement was derived from densitometric analysis of serially diluted protein standards separated by SDS-PAGE and stained under optimized conditions for each method [1]. The narrow dynamic range of silver stain—typically spanning less than one order of magnitude—represents a well-characterized limitation that severely constrains quantitative accuracy in differential proteomics [1][2].

Quantitative Proteomics Protein Quantitation Gel Imaging Densitometry

Per-Gel Staining Cost Analysis

A direct cost comparison reported by Berger et al. (2004) established that in-house synthesized RuBPS stain can be prepared at a cost of approximately €0.03 per gel, representing a dramatic reduction relative to the commercial Sypro Ruby formulation [1]. While precise Sypro Ruby per-gel costs vary by gel format and regional pricing, commercial listings place the cost at approximately €1–2 per mini-gel based on a 200 mL unit retailing at ~€200–600 . This places the cost differential at roughly 30- to 60-fold in favor of RuBPS when prepared in-house. Importantly, the synthesis of RuBPS is well-documented and achievable in a standard biochemistry laboratory, and the stain is also available from multiple commercial vendors as a pre-formulated product at intermediate cost [2].

Proteomics Cost Optimization In-House Reagent Synthesis High-Throughput Gel Staining

Background-Free Detection Mechanism in SDS-PAGE

The tetra-anionic charge state (−4) of the [Ru(BPS)₃]⁴⁻ complex is the structural determinant of its 'background-free' staining performance in SDS-PAGE, a property explicitly documented in the foundational work by Berggren et al. (2000) [1]. In SDS-denaturing gel electrophoresis, proteins are coated with negatively charged sodium dodecyl sulfate micelles. Cationic ruthenium complexes such as [Ru(bpy)₃]²⁺ and [Ru(phen)₃]²⁺ exhibit non-specific electrostatic attraction to the SDS–protein matrix, producing high background fluorescence that obscures low-abundance protein bands. In contrast, the polyanionic RuBPS is electrostatically repelled from the SDS–protein matrix, binding selectively to proteins via hydrophobic and π-stacking interactions with aromatic amino acid residues, yielding a high signal-to-background ratio [1][2]. The improved protocol by Lamanda et al. (2004) further optimized staining and destaining conditions to achieve enhanced baseline resolution and signal-to-background ratios [3].

Background-Free Fluorescence Gel Electrophoresis Imaging Protein Stain Selectivity

Chemiluminescence Intensity vs. Blank Signal Trade-Off

McDermott et al. (2009) conducted a systematic multi-analyte evaluation of four RuBPS samples (two commercial, two lab-synthesized) against Ru(bpy)₃²⁺ and Ru(phen)₃²⁺ using flow injection analysis with cerium(IV) sulfate as the oxidant in acidic aqueous solution [1]. In general, Ru(BPS)₃⁴⁻ produced more intense chemiluminescence emission than both comparator complexes across a panel of structurally diverse analytes including codeine, morphine, cocaine, potassium oxalate, furosemide, and hydrochlorothiazide [1][2]. However, the oxidized Ru(BPS)₃³⁻ species exhibited markedly lower stability in aqueous solution than Ru(bipy)₃³⁺ or Ru(phen)₃³⁺, generating a greater blank signal that partially offset the intensity advantage and had a detrimental effect on net sensitivity (signal-to-blank ratio) [1]. This dual characteristic—higher raw intensity coupled with higher background—defines RuBPS as a high-signal but noise-compromised CL reagent, whereas Ru(bpy)₃²⁺ offers lower absolute intensity but superior signal-to-blank ratios in cerium(IV)-based CL systems [1][2].

Chemiluminescence Detection Flow Injection Analysis Ruthenium(III) Stability

Procurement Application Scenarios for RuBPS


Quantitative 2D Gel Proteomics

RuBPS is the stain of choice for quantitative 2D-DIGE and classical 2D gel proteomics workflows where a combination of high sensitivity (2 ng LOD), broad linear dynamic range (~500× that of silver stain), and full compatibility with downstream MALDI-TOF and nano-LC-FTICR mass spectrometry is required [1]. The background-free detection enabled by the anionic charge eliminates the destaining steps necessary with Coomassie and reduces non-specific background that complicates spot detection in silver-stained gels [2]. In the Berger et al. (2004) study, RuBPS staining enabled detection of approximately 1,800 protein spots per gel from thyroid tissue samples and reliable quantification of 20–42 differentially expressed proteins between benign nodules and normal tissue, demonstrating real-world proteomics performance [1].

High-Sensitivity ECL Bioanalytical Assays

For ECL detection platforms employing tripropylamine (TPA) as co-reactant in aqueous buffer, RuBPS is the superior luminophore choice, delivering a 6-fold higher ECL intensity than the industry-standard Ru(bpy)₃²⁺ under identical electrode and solution conditions [3]. This signal enhancement directly benefits heterogeneous sandwich immunoassays, DNA hybridization assays, and microbead-based multiplexed ECL detection formats where signal intensity is the primary determinant of lower limits of detection [3][4]. The complex has been successfully immobilized on electrode surfaces via electrochemical polymerization of cationic polypyrrole derivatives, enabling reagentless ECL sensor configurations with oxalate detection linear from 0.1–100 µM [5].

Cost-Effective High-Throughput Gel Staining

Core facilities and industrial proteomics laboratories processing hundreds of 1D and 2D gels per month can achieve dramatic consumable cost reduction by replacing commercial Sypro Ruby (~€1–2 per gel) with in-house synthesized RuBPS (~€0.03 per gel), representing a >95% per-gel cost saving without sacrificing detection sensitivity or dynamic range [1]. The synthesis protocol is well-established, and staining/destaining procedures have been optimized by Lamanda et al. (2004) for enhanced signal-to-background ratios and improved baseline resolution [6]. The stain is also available from multiple commercial vendors for laboratories preferring pre-formulated reagent procurement [7].

Polar Fluorescent Tracer for Cellular Studies

The high aqueous solubility, strong negative charge, and bright red emission (λEm ~605 nm) of RuBPS make it a viable polar tracer for neuronal morphology studies, analogous to Lucifer Yellow (λEx/λEm ~428/536 nm) and FluoroGold . Its long microsecond luminescence lifetime and >100 nm Stokes shift enable time-resolved luminescence measurements that can discriminate the RuBPS signal from short-lifetime autofluorescence background, achieving detection sensitivities that approach those of radioactive tracers . The red-shifted emission wavelength relative to Lucifer Yellow also provides better spectral separation from common blue-green autofluorescence in biological tissues .

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